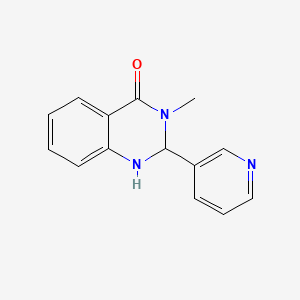

3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the quinazolinone family, which is known for its diverse pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with 3-acetylpyridine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one, including 3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through the modulation of apoptotic markers and pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds like this compound have been investigated for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making them potential candidates for treating conditions such as arthritis and other inflammatory disorders .

Synthesis of Novel Derivatives

The structural framework of this compound serves as a versatile scaffold for the synthesis of novel derivatives with enhanced biological activities. Various synthetic strategies have been developed to modify this compound to improve its pharmacokinetic properties and efficacy .

Drug Design

Due to its bioactive properties, this compound is an attractive candidate for drug design efforts aimed at developing new therapeutics for cancer, infectious diseases, and inflammatory conditions. Structure-activity relationship (SAR) studies are ongoing to optimize its potency and selectivity against target receptors or enzymes .

Organic Electronics

Recent studies have explored the use of this compound derivatives in organic electronic devices due to their semiconducting properties. Their ability to form stable thin films makes them suitable materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies

Mécanisme D'action

The mechanism of action of 3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.

Imidazo[1,2-a]pyrimidine: This compound has a similar heterocyclic structure and is known for its wide range of applications in medicinal chemistry.

1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a pyridine ring and have been explored for their potential as drug candidates.

Uniqueness

3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique combination of a quinazolinone core with a pyridine ring, which imparts distinct chemical and biological properties

Activité Biologique

3-Methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, mechanism of action, and potential therapeutic applications.

Overview

This compound belongs to the quinazolinone family, which is known for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. The unique structural features of this compound contribute to its interaction with biological targets, making it a candidate for drug development.

Synthesis

The synthesis typically involves the condensation of 2-aminobenzamide with 3-acetylpyridine under acidic or basic conditions. The process can be optimized using various catalysts such as acetic acid or sulfuric acid and is often performed at elevated temperatures to facilitate the formation of the quinazolinone ring.

Synthetic Route

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Aminobenzamide + 3-Acetylpyridine | Acidic/Basic, Heat | Variable |

| 2 | Purification (Recrystallization) | - | High |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated its effectiveness against Polo-like kinase 1 (Plk1), a target in various cancers. The compound effectively blocks Plk1 activity, leading to mitotic arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest potent activity against these pathogens, highlighting its potential as an antibacterial agent .

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The compound can bind to the active sites of target proteins, inhibiting their functions. This inhibition can disrupt critical signaling pathways involved in cell growth and survival, particularly in cancer cells .

Case Studies

Several studies have investigated the biological activities of this compound:

- Anticancer Studies : One study focused on the structure-activity relationship (SAR) of quinazolinone derivatives and found that modifications on the pyridine ring significantly enhanced anticancer activity against Plk1 .

- Antimicrobial Assessment : Another research evaluated the compound's efficacy against MRSA strains, reporting an MIC as low as 1 μg/mL, indicating strong potential for treating resistant bacterial infections .

Propriétés

IUPAC Name |

3-methyl-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-17-13(10-5-4-8-15-9-10)16-12-7-3-2-6-11(12)14(17)18/h2-9,13,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAUTLZHYPJPAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC=CC=C2C1=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.